molecular formula C6H10N2O3 B13064060 6-Methyl-5-nitropiperidin-2-one

6-Methyl-5-nitropiperidin-2-one

Cat. No.: B13064060
M. Wt: 158.16 g/mol
InChI Key: MUHPYNBSHDXJEG-UHFFFAOYSA-N
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Description

6-Methyl-5-nitropiperidin-2-one is a specialized nitropiperidinone derivative offered as a key synthetic intermediate for drug discovery and medicinal chemistry research. The piperidin-2-one (or 2-piperidinone) scaffold is a fundamental heterocyclic system in pharmaceutical development, recognized for its prevalence in compounds with diverse biological activities . Piperidine derivatives are established as important structural motifs in more than twenty classes of pharmaceuticals, underscoring the high research value of this chemical class . The incorporation of a nitro group, as seen in this compound, is a strategic modification in medicinal chemistry. Nitro-containing heterocycles are frequently explored for their potent antibacterial properties, with mechanisms of action that can include enzymatic inhibition and the generation of toxic radical species under specific conditions, leading to microbial cell death . Furthermore, piperidin-2-one derivatives have been specifically identified in patent literature as having significant utility in the development of treatments for inflammatory diseases . This compound serves as a versatile building block for the synthesis of more complex molecules. Its structure is amenable to further functionalization, making it a valuable precursor for constructing libraries of compounds aimed at discovering new therapeutic agents, particularly in the ongoing search for novel anti-infectives and anti-inflammatories . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-5-nitropiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c1-4-5(8(10)11)2-3-6(9)7-4/h4-5H,2-3H2,1H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHPYNBSHDXJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC(=O)N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of 6 Methyl 5 Nitropiperidin 2 One Synthesis

Elucidation of the Nitro-Mannich Lactamization Reaction Mechanism

The primary route for the synthesis of 6-methyl-5-nitropiperidin-2-one involves a nitro-Mannich/lactamization cascade reaction. This powerful one-pot transformation efficiently constructs the piperidinone core with control over stereochemistry. The generally accepted mechanism for this cascade, as it applies to the formation of 5-nitropiperidin-2-ones, begins with the in situ formation of an imine from an aldehyde and an amine. nih.govnih.gov

In the context of synthesizing the target molecule, acetaldehyde (B116499) would react with an appropriate amine source, such as ammonium (B1175870) acetate, to generate the corresponding imine. Simultaneously, a γ-nitro ester, specifically a derivative of 4-nitrobutanoic acid, is deprotonated at the α-position to form a nitronate. This nitronate then acts as a nucleophile, attacking the electrophilic carbon of the imine in a nitro-Mannich reaction (also known as an aza-Henry reaction). This key carbon-carbon bond-forming step leads to the formation of a β-nitroamino ester intermediate. nih.govnih.gov

The final step of the cascade is an intramolecular lactamization. The amino group of the intermediate attacks the carbonyl carbon of the ester, leading to the cyclization and formation of the six-membered piperidinone ring, expelling the alcohol from the ester group. The stereochemistry of the final product is largely determined during the nitro-Mannich addition step. The relative orientation of the methyl and nitro groups on the piperidinone ring is established at this stage. nih.govnih.gov

Role of Reactive Intermediates in Piperidinone Formation

The formation of the piperidinone ring can also be conceptualized through the involvement of various reactive intermediates, which can influence the reaction pathway and stereochemical outcome.

Vinyl Aziridinium (B1262131) Ylides and Rearrangement Pathways

While not the primary described route for this compound, the involvement of aziridinium ylides is a known pathway in the synthesis of complex piperidines and other N-heterocycles. nih.govchemrxiv.orglongdom.org In a hypothetical scenario involving such intermediates, a vinyl aziridine (B145994) could be formed initially. The nitrogen of the aziridine could then react with a carbene to generate an aziridinium ylide. This highly reactive intermediate can undergo various rearrangements. nih.gov

One potential pathway is a nih.govchemrxiv.org-sigmatropic rearrangement, which could lead to a ring-expanded product. Another possibility is a formal [3+3] ring expansion of a bicyclic aziridine to form a dehydropiperidine. nih.gov While direct evidence for the involvement of vinyl aziridinium ylides in the standard nitro-Mannich approach to this compound is scarce, understanding these pathways is crucial for developing novel synthetic strategies. The reactivity of these intermediates is often tunable through the choice of catalyst and reaction conditions, offering potential for divergent synthesis. chemrxiv.org

Zwitterionic Intermediates in Cyclization Processes

Zwitterionic intermediates are another class of reactive species that can play a role in the cyclization process. In the context of the nitro-Mannich reaction, the addition of the nitronate to the imine can be envisioned as proceeding through a transition state with significant charge separation, or in some cases, a discrete zwitterionic intermediate. nih.gov The stability and reactivity of such an intermediate would be influenced by the solvent, the nature of the substituents, and the presence of a catalyst.

In certain cycloaddition reactions, the formation of zwitterionic intermediates has been proposed and computationally studied. nih.gov For the nitro-Mannich/lactamization cascade, the formation of a zwitterionic species after the initial C-C bond formation could facilitate the subsequent cyclization by bringing the reacting functionalities into close proximity, thus lowering the activation energy for the lactamization step.

Influence of Catalysis on Reaction Pathways

Catalysis plays a pivotal role in controlling the efficiency and stereoselectivity of the synthesis of this compound and its analogs. Both organocatalysis and metal-based catalysis have been successfully employed.

Organocatalytic Activation Modes

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of 5-nitropiperidin-2-ones. Chiral organocatalysts, such as those derived from cinchona alkaloids or prolinol, can activate the reactants in a stereocontrolled manner. nih.govnih.gov

A common activation mode involves the catalyst acting as a Brønsted base to deprotonate the nitroalkane, forming a chiral nitronate. Simultaneously, the catalyst can act as a Brønsted acid to activate the imine through hydrogen bonding, increasing its electrophilicity and directing the nucleophilic attack of the nitronate to one face of the imine. This dual activation model is characteristic of bifunctional organocatalysts. nih.govnih.gov The result is a highly enantioselective and diastereoselective nitro-Mannich reaction, leading to the formation of optically active piperidinone precursors.

Bifunctional Catalysts in Asymmetric Induction

Bifunctional catalysts, which possess both a Lewis acidic and a Lewis basic site, are particularly effective in promoting the nitro-Mannich/lactamization cascade. nih.govbeilstein-journals.org The Lewis basic site, often a phosphine (B1218219) oxide or an amine, activates the nitroalkane, while the Lewis acidic metal center coordinates with the imine, enhancing its electrophilicity and controlling the facial selectivity of the nucleophilic addition.

For instance, a bifunctional thiourea (B124793) catalyst derived from an amino acid can effectively promote the reaction by activating both the nucleophile and the electrophile through a network of hydrogen bonds. This leads to high levels of stereocontrol in the formation of heavily substituted 5-nitropiperidin-2-ones. nih.gov The careful design of these catalysts allows for precise control over the three-dimensional arrangement of the reactants in the transition state, thereby dictating the stereochemical outcome of the reaction.

Research Findings on the Synthesis of Substituted 5-Nitropiperidin-2-ones

The following table summarizes key research findings on the synthesis of various substituted 5-nitropiperidin-2-ones, highlighting the reaction conditions, catalysts, and outcomes. This data provides valuable context for the synthesis of this compound.

EntryReactantsCatalyst/ConditionsProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
1Aromatic aldehyde, Methyl 4-nitrobutanoate, Ammonium acetateReflux in ethanol6-Aryl-5-nitropiperidin-2-oneGoodNot specifiedRacemic beilstein-journals.org
2Cyclic imine, γ-Nitro esterNot specifiedMulticyclic piperidinoneGoodStereoselectiveNot specified longdom.org
3Formaldehyde, Benzylamine, Enantioenriched nitroalkaneCs2CO35-Nitro-piperidin-2-one derivative68>99:1>99 nih.gov
4Michael acceptor, Nitroalkane, Imine precursorBifunctional catalystEnantioenriched spiro-lactam62High90 nih.gov

Stereochemical Control in the Synthesis of 6 Methyl 5 Nitropiperidin 2 One Derivatives

Diastereoselective Synthesis of Substituted 5-Nitropiperidin-2-ones

The diastereoselective synthesis of the 5-nitropiperidin-2-one core is effectively achieved through a multicomponent nitro-Mannich/lactamization cascade reaction. nih.gov This process involves the reaction of a γ-nitro ester (a Michael adduct) with an imine, which is often generated in situ from an aldehyde and an amine. nih.govbeilstein-journals.org The sequence proceeds via a nitro-Mannich reaction followed by an intramolecular cyclization (lactamization) to form the six-membered piperidinone ring, often with high diastereoselectivity. beilstein-journals.org

The nitro-Mannich/lactamization cascade enables significant control over the relative stereochemistry at the newly formed stereocenters, including C-4, C-5, and C-6. nih.gov The reaction has been shown to produce substituted piperidin-2-ones as single diastereoisomers or with high diastereomeric ratios. nih.govbeilstein-journals.org For instance, the reaction of various Michael adducts with imines derived from formaldehyde and primary amines yielded δ-lactams with excellent stereocontrol, even when creating a quaternary stereocenter at the C-4 position. beilstein-journals.org

The stereochemical outcome is highly dependent on the structure of the reactants. In one notable example, a diastereomerically pure Michael adduct reacted with a specific cyclic imine to afford a nitropiperidinone product with a defined 4,5-cis relative stereochemistry, isolated as a single diastereomer. nih.gov This demonstrates that the inherent stereochemistry of the starting materials can effectively direct the formation of subsequent stereocenters during the cascade. The relative configurations of the products are typically determined through detailed 1H NMR spectroscopic analysis and, where possible, confirmed by single-crystal X-ray diffraction. nih.govbeilstein-journals.org

Table 1: Diastereoselective Synthesis of 5-Nitropiperidin-2-ones via Nitro-Mannich/Lactamization Cascade
Michael AdductAmine ComponentAldehyde ComponentProduct StereochemistryYield
γ-nitro lactoneAllylamineFormaldehydeSingle DiastereoisomerModerate
γ-nitro esterBenzylamineFormaldehydeSingle DiastereoisomerGood (72%) nih.gov
Diastereopure Michael Adduct 6dCyclic Imine 5eN/A4,5-cis (Single Diastereomer) nih.gov70% nih.gov

The high degree of diastereoselectivity observed in the nitro-Mannich/lactamization cascade is governed by a combination of factors, with the reaction outcome potentially being under either thermodynamic or kinetic control. nih.govbeilstein-journals.org

Three possible mechanistic pathways can explain the observed stereoselectivities: nih.govbeilstein-journals.org

Kinetically Controlled Nitro-Mannich Step: The initial nitro-Mannich reaction is highly diastereoselective and irreversible, with the subsequent lactamization having no impact on the final stereochemical outcome.

Kinetically Controlled Lactamization: The nitro-Mannich reaction is fast and reversible, establishing an equilibrium of diastereomeric intermediates. One of these intermediates preferentially undergoes a subsequent irreversible lactamization, leading to the thermodynamically most stable product.

Thermodynamic Control via Post-Cyclization Epimerization: The cyclization occurs, and a subsequent epimerization at the nitro-bearing carbon (C-5) allows the system to equilibrate to the most stable diastereomer.

Evidence for thermodynamic control has been demonstrated through epimerization studies. nih.gov When two isolated diastereomers of a 5-nitropiperidin-2-one were separately subjected to simulated reaction conditions, they both converged to an identical thermodynamic mixture of 63:37, indicating epimerization at the C-5 position. nih.govbeilstein-journals.org

Conversely, a kinetic phenomenon known as a crystallisation-induced diastereomeric transformation (CIDT) has also been observed. nih.govbeilstein-journals.org In this scenario, the exceptional 4,5-cis stereochemistry of one product was attributed to the preferential crystallization of that specific diastereoisomer from the reaction mixture. beilstein-journals.org This crystallization shifts the equilibrium of the reversible nitro-Mannich intermediates, leading to the isolation of a product that is not necessarily the most thermodynamically stable in solution. nih.govbeilstein-journals.org

Enantioselective Synthesis of 5-Nitropiperidin-2-ones

The development of enantioselective variants of the cascade reaction provides access to chiral, non-racemic 5-nitropiperidin-2-one derivatives. This has been successfully achieved by integrating an organocatalytic asymmetric reaction into a one-pot, multicomponent process. nih.govnih.gov

The key strategy for achieving enantiocontrol is to combine an enantioselective organocatalytic Michael addition with the subsequent diastereoselective nitro-Mannich/lactamization cascade. nih.govbeilstein-journals.org This approach was demonstrated in a four-component, one-pot reaction. The initial step involves the Michael addition of a carbon acid to a nitro-olefin, catalyzed by a chiral bifunctional organocatalyst, such as one derived from 9-amino(9-deoxy)epichinchonine. nih.gov This establishes the initial stereocenter in the γ-nitro ester intermediate with high enantioselectivity. nih.gov This enantioenriched intermediate then proceeds through the diastereoselective cascade without the need for isolation. nih.gov

The chirality established in the initial organocatalytic Michael addition is effectively transferred to the final piperidinone product. The subsequent nitro-Mannich and lactamization steps proceed with high fidelity, preserving the enantiomeric purity of the initial adduct. nih.gov In a targeted synthesis, a tetracyclic spiro-lactam was produced in good yield and high enantiomeric purity (90% enantiomeric excess, ee). nih.govbeilstein-journals.org This result confirms that the stereochemical information encoded in the acyclic precursor is successfully translated into the final, complex heterocyclic product. ox.ac.uk

Table 2: Enantioselective Synthesis of a Tetracyclic Spiro-Lactam
Reaction TypeKey StepsCatalyst TypeProductEnantiomeric Excess (ee)Yield
Four-component one-pot cascade1. Enantioselective Michael Addition 2. Diastereoselective Nitro-Mannich/LactamizationChiral Bifunctional OrganocatalystTetracyclic Spiro-Lactam 2a90% nih.govbeilstein-journals.org62% nih.govbeilstein-journals.org

Post-Cyclization Stereochemical Modifications

After the formation of the piperidinone ring, stereochemical modifications can still occur. The most significant of these is the epimerization at the C-5 position, which is acidic due to the adjacent nitro group. nih.gov As discussed, under thermodynamic conditions, the C-5 stereocenter can invert, allowing a mixture of diastereomers to equilibrate to the most stable ratio. nih.govbeilstein-journals.org This property can be exploited to potentially isomerize an undesired kinetic product into a more stable, desired diastereomer.

Furthermore, for the synthetic utility of these piperidinone scaffolds, particularly in the synthesis of natural products, subsequent chemical manipulations are necessary. nih.gov These include controlled reductive modifications of the nitro group and the lactam carbonyl. nih.govbeilstein-journals.org While these are not direct modifications of the ring's stereocenters, they are critical post-cyclization steps that lead to more complex and diverse piperidine (B6355638) structures. nih.gov

Epimerization Phenomena in 5-Nitropiperidin-2-ones (e.g., Crystallization-Induced Diastereomeric Transformation)

In the synthesis of substituted 5-nitropiperidin-2-ones, the control of stereochemistry is a critical aspect. The potential for epimerization at the C5 position, bearing the nitro group, can significantly influence the diastereomeric outcome of the reaction. This phenomenon is particularly relevant in cascade reactions where the stereocenters are established in sequential steps.

One notable example of stereochemical control is the thermodynamically driven epimerization observed in certain 5-nitropiperidin-2-one derivatives. For instance, when the diastereomers 2m and 2m' are subjected to simulated reaction conditions, they can undergo epimerization at the C5 position. nih.gov This process leads to a thermodynamic equilibrium, resulting in a specific ratio of the diastereomers. After a period of 48 to 72 hours, an identical diastereomeric excess is measured for both isomers, indicating that a state of equilibrium has been reached. nih.gov In a specific case, this equilibration leads to a 63:37 thermodynamic mixture of 2m and 2m' . nih.gov

A particularly interesting manifestation of this epimerization is the phenomenon of crystallization-induced diastereomeric transformation (CIDT). nih.gov CIDT is a powerful tool in stereoselective synthesis where the selective crystallization of one diastereomer from a solution of interconverting diastereomers drives the equilibrium towards the formation of that specific isomer, potentially leading to a high yield of a single diastereomer. researchgate.net

In the context of 5-nitropiperidin-2-one synthesis, the formation of a product with an exceptional 4,5-cis relative stereochemistry, such as 2m' , has been attributed to CIDT. nih.gov In this scenario, the observed diastereoselectivity is not governed by the thermodynamic stability of the diastereomers in solution but rather by the preferential crystallization of the 4,5-cis configured diastereoisomer from the reaction mixture. nih.gov This suggests that even if the 4,5-trans diastereomer is thermodynamically more favorable in solution, the lower solubility of the cis isomer causes it to crystallize, thus shifting the equilibrium towards its formation.

The interplay between thermodynamic equilibration and crystallization kinetics is therefore a crucial factor in determining the final stereochemical outcome in the synthesis of polysubstituted 5-nitropiperidin-2-ones. Understanding and controlling these epimerization phenomena are essential for the development of highly stereoselective synthetic routes to these important heterocyclic scaffolds.

Research Findings on Epimerization of 5-Nitropiperidin-2-ones:

DiastereomerConditionTime (h)Diastereomeric Ratio (2m:2m')Phenomenon
2m Simulated Reaction Conditions48 - 7263:37Thermodynamic Equilibration
2m' Simulated Reaction Conditions48 - 7263:37Thermodynamic Equilibration
2m' Reaction leading to its formationN/AHigh d.r. (favoring 4,5-cis)Crystallization-Induced Diastereomeric Transformation (CIDT)

Chemical Transformations and Derivatization of 6 Methyl 5 Nitropiperidin 2 One

Modifications of the Nitro Group

The nitro group at the C-5 position of the piperidinone ring is a versatile functional handle that can be transformed into various other functionalities, significantly expanding the synthetic possibilities of the scaffold. Key modifications include chemoselective reduction and protodenitration reactions.

Chemoselective Reduction to Amino and Hydroxylamino Derivatives

The selective reduction of the nitro group in 5-nitropiperidin-2-one derivatives to an amino group provides a direct route to 5-aminopiperidin-2-one scaffolds. These amino derivatives are valuable intermediates for the synthesis of a wide range of nitrogen-containing heterocycles. The reduction can be achieved using various reagents, with the choice of reducing agent being crucial to avoid the reduction of the lactam carbonyl group.

While specific studies on 6-methyl-5-nitropiperidin-2-one are limited, research on related heavily substituted 5-nitropiperidin-2-ones has demonstrated the feasibility of such transformations. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method for the reduction of nitro groups to amines. researchgate.net Other reducing agents like tin(II) chloride (SnCl2) or zinc (Zn) in acidic media are also known to be effective for this purpose, offering mild conditions that can tolerate other functional groups. commonorganicchemistry.com

Furthermore, the reduction can be controlled to yield hydroxylamino derivatives under specific conditions. For example, the use of reducing agents like triethylsilane in the presence of a palladium catalyst has been shown to reduce aliphatic nitro compounds to hydroxylamines. organic-chemistry.org Enzymatic reductions, such as those employing 3-nitrophenol nitroreductase with NADPH as a cofactor, have also been shown to chemoselectively reduce aromatic nitro groups to hydroxylamino groups.

Protodenitration Reactions

Protodenitration, the replacement of a nitro group with a hydrogen atom, is a valuable transformation for removing the nitro functionality after it has served its synthetic purpose, for instance, in directing the stereochemistry of a reaction. A well-established method for the protodenitration of nitroalkanes is the radical-mediated reaction using tributyltin hydride (Bu3SnH) and a radical initiator such as azobisisobutyronitrile (AIBN), often referred to as Ono's radical procedure. acs.orgrsc.org

EntryStarting MaterialReagents and ConditionsProductYield (%)Reference
1Substituted 5-nitropiperidin-2-one (2a)Bu3SnH, AIBN, Toluene, refluxProtodenitrated piperidin-2-one (10c)~76 acs.org
2Substituted 5-nitropiperidin-2-one (2c)Bu3SnH, AIBN, Toluene, refluxProtodenitrated piperidin-2-one (10d)~76 acs.org

Functionalization at the Piperidinone Core

Beyond modifications of the nitro group, the piperidinone scaffold itself offers several sites for functionalization, including the nitrogen atom (N-1) and the carbon atoms of the ring (primarily C-4 and C-6). Such derivatizations allow for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties.

Derivatization at Nitrogen (N-1) and Carbon Positions (C-4, C-6)

N-1 Derivatization: The nitrogen atom of the piperidinone ring can be readily functionalized through N-alkylation or N-acylation reactions. N-alkylation can be achieved by treating the piperidinone with an alkyl halide in the presence of a base such as potassium carbonate or sodium hydride in an appropriate solvent like DMF. researchgate.net Reductive amination is another common method for N-alkylation. sciencemadness.org These reactions allow for the introduction of various alkyl or aryl groups at the N-1 position, which can significantly influence the biological activity and physical properties of the molecule.

C-4 and C-6 Functionalization: The carbon atoms at the C-4 and C-6 positions of the piperidinone ring can also be functionalized. The C-6 position, being alpha to the carbonyl group, can be deprotonated to form an enolate, which can then react with various electrophiles. However, in the case of this compound, the C-6 position is already substituted with a methyl group.

The C-4 position, being beta to the carbonyl, is less straightforward to functionalize directly. However, strategies involving the use of directing groups or the generation of specific intermediates can enable C-H activation at this position. nih.gov Alternatively, the introduction of a double bond within the ring can provide a handle for further functionalization at these positions.

Ring Transformations and Rearrangement Reactions (e.g., to Indolizines, Dehydropiperidines)

The piperidinone ring can serve as a precursor for the synthesis of other heterocyclic systems through ring transformations and rearrangement reactions.

Indolizines: Indolizine scaffolds, which are present in numerous natural products, can be synthesized from piperidine (B6355638) derivatives. ijettjournal.orgrsc.org While direct transformation from this compound is not well-documented, plausible synthetic routes could involve the reduction of the lactam and nitro group, followed by cyclization strategies. For instance, a suitably functionalized piperidine can undergo intramolecular cyclization to form the indolizine ring system. ynu.edu.cn

Dehydropiperidines: Dehydropiperidines, or tetrahydropyridines, are valuable synthetic intermediates. One common method for their synthesis from piperidin-2-ones involves the introduction of a leaving group at the alpha-position (C-3 or C-6), followed by elimination. For instance, a selenoxide elimination protocol can be employed. This involves the reaction of the piperidinone enolate with a selenium-based electrophile, followed by oxidation and syn-elimination to introduce a double bond. This would lead to the formation of a 5,6-dihydropyridin-2(1H)-one derivative.

Installation of Contiguous and Fully Substituted Stereocenters via Manipulation

The manipulation of the functionalities on the 5-nitropiperidin-2-one scaffold provides a powerful strategy for the stereoselective installation of contiguous and fully substituted stereocenters. The initial stereochemistry, often established during the synthesis of the piperidinone ring through diastereoselective reactions like the nitro-Mannich/lactamization cascade, can be relayed to adjacent centers through subsequent transformations. acs.orgrsc.org

Computational Chemistry Approaches to 6 Methyl 5 Nitropiperidin 2 One and Analogues

Density Functional Theory (DFT) Studies on Reaction Energetics

The synthesis of 6-methyl-5-nitropiperidin-2-one can be envisioned through a diastereoselective aza-Henry (nitro-Mannich) reaction followed by lactamization. DFT calculations are instrumental in elucidating the energetics of such reactions, providing insights into their feasibility and selectivity.

A critical aspect of the aza-Henry reaction is the formation of a nitronate intermediate. DFT calculations can model the energetics of the deprotonation of the nitroalkane and the subsequent addition to the imine. The relative energies of the syn and anti addition pathways are of particular interest as they dictate the diastereoselectivity of the reaction.

Reaction StepReactant(s)Product(s)Calculated ΔG (kcal/mol)Computational Method
Nitronate FormationNitroethane + BaseNitronate + Acid+5.2B3LYP/6-31G
Syn-AdditionImine + NitronateSyn-β-nitroamine-12.5M06-2X/6-311+G
Anti-AdditionImine + NitronateAnti-β-nitroamine-11.8M06-2X/6-311+G
Lactamizationβ-nitroamine esterNitropiperidinone-8.9B3LYP/6-31G

Note: The data in this table is illustrative and based on analogous systems. Specific values for this compound would require dedicated calculations.

Modeling of Transition States and Reaction Profiles

To fully understand the stereochemical outcome of the synthesis of this compound, it is essential to model the transition states of the key bond-forming steps. DFT calculations allow for the localization of transition state geometries and the calculation of their corresponding activation energies, which are crucial for constructing a detailed reaction profile.

For the aza-Henry reaction leading to precursors of nitropiperidinones, computational studies have focused on the transition states for the syn- and anti-addition pathways. nih.gov The geometry of these transition states, including the forming C-C bond length and the dihedral angles between the substituents, determines the stereochemical preference of the reaction. nih.gov For example, a study on the aza-Henry reaction catalyzed by a bifunctional Brønsted acid/base catalyst revealed the key hydrogen bonding interactions in the transition state that stabilize one diastereomeric pathway over the other. nih.gov

Transition StateDescriptionKey Bond Distance (Å)Relative Free Energy (kcal/mol)Computational Method
syn-(2S,3R)-TSSyn-selective transition state2.11 (C-C forming)0.0M06-2X/6-311++G(2d,2p)//M06-2X/6-31G(d)
anti-(2S,3S)-TSAnti-selective transition state2.00 (C-C forming)+1.5M06-2X/6-311++G(2d,2p)//M06-2X/6-31G(d)

Note: The data presented is for a model aza-Henry reaction and illustrates the type of information obtained from transition state modeling. nih.gov The values are relative to the most stable transition state.

Prediction of Stereochemical Outcomes and Conformational Analysis

Computational chemistry is a powerful tool for predicting the stereochemical outcomes of reactions and for analyzing the conformational preferences of the resulting molecules. For this compound, which has two stereocenters, four possible stereoisomers exist. DFT calculations can be used to determine the relative stabilities of these isomers.

Furthermore, computational methods can be used to predict spectroscopic properties, such as NMR chemical shifts and coupling constants, which are highly sensitive to the molecule's three-dimensional structure. chemrxiv.org By comparing the calculated NMR parameters for different stereoisomers and conformers with experimental data, the stereochemistry of the synthesized product can be confidently assigned. chemrxiv.org For instance, the dihedral angles between vicinal protons, which can be related to the coupling constants via the Karplus equation, are a direct reflection of the ring's conformation.

ConformerRelative Energy (kcal/mol)Key Dihedral Angle (°)Predicted 3JH,H (Hz)Computational Method
Chair (axial NO2)0.0H5-C5-C6-H6 = 175.210.5B3LYP/6-31G(d)
Chair (equatorial NO2)+1.2H5-C5-C6-H6 = 55.83.1B3LYP/6-31G(d)
Twist-Boat+3.8H5-C5-C6-H6 = 85.11.2B3LYP/6-31G(d)

Note: This table presents hypothetical data for the conformers of a substituted piperidinone to illustrate the application of computational methods. Specific calculations would be required for this compound.

Advanced Research Applications of 6 Methyl 5 Nitropiperidin 2 One Scaffolds

Utility in Natural Product Synthesis

The synthesis of natural products often involves the construction of complex, stereochemically rich structures. The 6-methyl-5-nitropiperidin-2-one scaffold serves as a valuable building block in this endeavor, offering functionalities that can be strategically manipulated to forge intricate molecular frameworks.

Construction of Architecturally Complex Polycyclic Alkaloid Structures

While direct applications of this compound in the total synthesis of polycyclic alkaloids are not extensively documented in publicly available literature, the inherent functionalities of the molecule suggest its potential as a precursor for such complex targets. The piperidine (B6355638) ring is a common motif in a vast array of alkaloids. The nitro group in the 5-position can be strategically reduced to an amine, which can then participate in cyclization reactions to form additional rings, a key step in the assembly of polycyclic systems. Furthermore, the lactam functionality can be manipulated through reduction or hydrolysis to introduce further diversity and enable the construction of bridged or fused ring systems characteristic of many complex alkaloids. The stereocenters at positions 5 and 6 provide a foundation for enantioselective syntheses of these architecturally challenging molecules.

Strategic Intermediates for Bioactive Compound Development

A documented application of this compound is its use as a strategic intermediate in the synthesis of bioactive compounds. For instance, it has been employed in the preparation of novel 2,3-dihydroquinazolin compounds which have been investigated as inhibitors of the Nav1.8 sodium channel, a significant target for the development of new pain therapeutics.

In a patented synthetic route, this compound undergoes hydrogenation to reduce the nitro group to an amine, yielding the corresponding 5-amino-6-methylpiperidin-2-one. This amino-lactam is then utilized as a key building block in a multi-step synthesis to construct the final bioactive molecules. This highlights the role of the this compound scaffold as a crucial starting material for accessing novel chemical entities with potential therapeutic applications.

Intermediate Compound Reaction Resulting Functionality Application
This compoundHydrogenation5-Amino-6-methylpiperidin-2-oneSynthesis of Nav1.8 inhibitors

Scaffold Development in Chemical Biology Research

In chemical biology, small molecules are indispensable tools for probing biological systems. The this compound scaffold offers a promising starting point for the development of such molecular probes and for the generation of compound libraries for biological screening.

Exploration as Tool Compounds for Target Identification

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